(4-Amino-3-fluorophenyl)boronic acid

Vue d'ensemble

Description

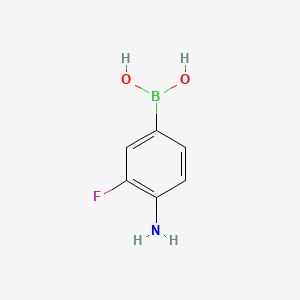

(4-Amino-3-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an amino group at the 4-position and a fluorine atom at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Amino-3-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The organic layer is often dried over anhydrous sodium sulfate, filtered, and evaporated to yield the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: (4-Amino-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions with this compound typically yield biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

(4-Amino-3-fluorophenyl)boronic acid has been studied for its potential anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation has been demonstrated in several studies. For instance, it has shown efficacy in modulating signaling pathways that are crucial for tumor growth and survival.

Case Study:

A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induced apoptosis through the inhibition of the PI3K/Akt signaling pathway, highlighting its potential as a therapeutic agent against breast cancer .

1.2 Diabetes Management

The compound plays a crucial role in glucose sensing and insulin delivery systems. Its boronic acid functionality allows it to form reversible covalent bonds with diols, such as glucose, making it useful for developing glucose-responsive materials.

Case Study:

Research has shown that this compound can be incorporated into hydrogels for smart insulin delivery systems. These hydrogels swell in response to increased glucose levels, releasing insulin accordingly, which is vital for managing diabetes effectively .

Biosensing Applications

2.1 Glucose Sensors

The compound has been utilized in the development of photonic crystal sensors for glucose detection. Its interaction with glucose leads to a measurable color change, allowing for non-invasive monitoring of glucose levels.

Data Table: Glucose Detection Sensitivity

| Sensor Type | Detection Limit (µmol/L) | Physiological Relevance |

|---|---|---|

| Photonic Crystal Sensor | 1 | Yes |

| Colorimetric Sensor | 100 | Yes |

Case Study:

In a study involving synthetic tear fluid, this compound demonstrated a detection limit of approximately 1 µmol/L for glucose, making it suitable for applications in diabetic monitoring through ocular devices .

Materials Science

3.1 Polymer Chemistry

this compound is employed in synthesizing smart materials that respond to environmental stimuli. Its ability to form dynamic crosslinks with catechol groups makes it ideal for creating responsive hydrogels.

Data Table: Material Properties

| Property | Value |

|---|---|

| pKa | 7.8 |

| Crosslinking Density | Variable (glucose-dependent) |

Case Study:

Dynamic hydrogels incorporating this compound have been developed to release therapeutic agents in response to glucose levels, showcasing their potential in drug delivery systems .

Mécanisme D'action

The mechanism by which (4-Amino-3-fluorophenyl)boronic acid exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. This reaction involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved in these reactions are well-studied and include the activation of palladium catalysts and the stabilization of reaction intermediates.

Comparaison Avec Des Composés Similaires

(4-Fluorophenyl)boronic acid: Similar structure but lacks the amino group at the 4-position.

(3-Chloro-4-fluorophenyl)boronic acid: Contains a chlorine atom at the 3-position instead of an amino group.

(3-Fluorophenyl)boronic acid: Similar structure but lacks the amino group and has the fluorine atom at the 3-position.

Uniqueness: (4-Amino-3-fluorophenyl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a versatile reagent in organic synthesis. The amino group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the electronic properties of the molecule, making it particularly useful in the design of biologically active compounds .

Activité Biologique

(4-Amino-3-fluorophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its versatile biological activities. This compound, characterized by the presence of both an amino and a boronic acid functional group, has been studied for its potential applications in drug development, particularly as an inhibitor in various biochemical pathways.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoroaniline with trimethyl borate followed by acidic hydrolysis. This method yields a product with a pKa value around 7.8, making it suitable for physiological applications, especially in glucose sensing . The crystal structure analysis reveals that the compound can form stable complexes with carbohydrates, enhancing its utility in biosensor technology .

Biological Activity Overview

The biological activities of this compound encompass several key areas:

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties through their role as proteasome inhibitors. These compounds can disrupt the cell cycle, particularly at the G2/M phase, leading to inhibited growth in cancer cell lines such as U266 . The compound's ability to bind tightly to proteasomes suggests potential as a therapeutic agent against various cancers.

2. Antibacterial and Antiviral Properties

Boronic acids have shown promise in combating bacterial infections and viral replication. For instance, derivatives of boronic acids have been identified as effective inhibitors against β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The structural modifications in this compound enhance its binding affinity to these enzymes, thus restoring antibiotic efficacy .

In antiviral applications, studies have demonstrated that certain boronic acid derivatives can inhibit HIV replication. These compounds interact with viral proteins, disrupting their function and preventing the virus from replicating effectively .

3. Sensor Applications

This compound has been utilized in the development of biosensors for glucose detection. The compound's ability to form reversible covalent bonds with cis-diols makes it an ideal candidate for sensor technology aimed at monitoring glucose levels in bodily fluids . This application is particularly relevant for diabetic patients who require continuous glucose monitoring.

Case Studies and Research Findings

Several studies highlight the biological activities and applications of this compound:

Propriétés

IUPAC Name |

(4-amino-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWAOAYJATKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436528 | |

| Record name | 4-AMINO-3-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494752-42-0 | |

| Record name | 4-AMINO-3-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Amino-3-fluorophenylboronic acid function as a glucose sensor?

A1: 4-Amino-3-fluorophenylboronic acid acts as a molecular recognition element for glucose due to its boronic acid group. This group reversibly binds with cis-diols present in glucose molecules. [, ] This interaction triggers a change in the optical properties of materials containing 4-Amino-3-fluorophenylboronic acid, such as photonic crystals, enabling the detection of glucose. [] The binding affinity is influenced by pH, with optimal binding occurring at physiological pH. []

Q2: What makes 4-Amino-3-fluorophenylboronic acid suitable for glucose monitoring in tear fluid?

A2: 4-Amino-3-fluorophenylboronic acid exhibits a detection limit of approximately 1 µmol/L in synthetic tear fluid, making it sensitive enough to detect glucose at the concentrations found in this bodily fluid (around 100 µmol/L). [] Moreover, its ability to induce a visually detectable color shift in photonic crystal sensors across the physiologically relevant glucose concentration range in tear fluid makes it ideal for non-invasive or minimally invasive monitoring applications, such as ocular inserts or contact lenses for diabetic patients. []

Q3: Can you elaborate on the use of 4-Amino-3-fluorophenylboronic acid in "smart" insulin delivery systems?

A3: 4-Amino-3-fluorophenylboronic acid plays a crucial role in developing glucose-responsive microneedle patches for on-demand insulin delivery. [] When incorporated into a hyaluronic acid-based hydrogel matrix, 4-Amino-3-fluorophenylboronic acid forms dynamic crosslinks with catechol groups present in dopamine units within the polymer network. [] This crosslinking is reversible and sensitive to glucose levels. As glucose concentration rises, it competes with the catechol groups for binding to the boronic acid, leading to a decrease in crosslinking density. [] This, in turn, causes the hydrogel to swell and release insulin at a faster rate in hyperglycemic conditions compared to euglycemia. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.